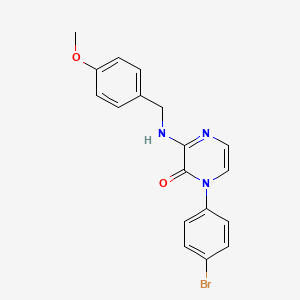

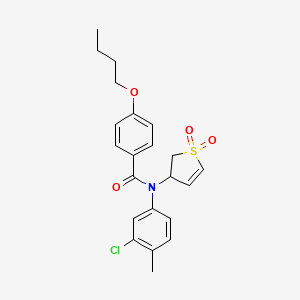

N-(cyclohexylmethyl)-2-chloroisonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential .Scientific Research Applications

Herbicidal Activity and SAR Studies Research has been conducted on derivatives of nicotinic acid, which share a core structural similarity with N-(cyclohexylmethyl)-2-chloroisonicotinamide. These studies have led to the synthesis of N-(arylmethoxy)-2-chloronicotinamides, demonstrating significant herbicidal activity against specific weeds. This suggests potential agricultural applications of such compounds in developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Antitumor Agent Synthesis N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide, a compound related to this compound, has been used in the synthesis of nevirapine, an anti-infective agent. This highlights the potential of nicotinamide derivatives in the synthesis of pharmaceuticals for treating infections (Hu Yong-an, 2012).

Chemical Decomposition Studies Research into N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides has provided insights into their decomposition under physiological conditions, leading to the formation of specific degradation products. Such studies are crucial for understanding the stability and potential transformation products of chemical compounds in biological systems (H. Süli‐Vargha et al., 1988).

Oxidation Kinetics The kinetics of oxidation of cyclohexanol by N-Chloronicotinamide (NCN) has been studied, providing valuable information on the reaction mechanisms and the effect of various factors on the rate of oxidation. Such research aids in understanding the chemical properties and reactivity of nicotinamide derivatives (R. Sridharan & N. Mathiyalagan, 2004).

Suicide Inhibition-Based Protein Labeling Nicotinamide N-methyltransferase (NNMT) targeted suicide substrates, including 4-chloronicotinamide, have been developed. These substrates utilize the broad substrate scope of NNMT for selective protein labeling, demonstrating the application of nicotinamide derivatives in biochemical and pharmacological research (Sudeshna Sen et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N-(cyclohexylmethyl)-2-chloroisonicotinamide are currently unknown. This compound is a derivative of isonicotinamide , which is the amide form of isonicotinic acid . Isonicotinamide and its derivatives have been the subject of several experimental and theoretical investigations .

Mode of Action

It’s known that the presence of a chlorine atom on position-2 in 2-chloro-4-(trifluoromethyl)pyridine-5-n-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is necessary for a good effect . The existence of the carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .

Biochemical Pathways

Pyrimidines, which are structurally related to this compound, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Pharmacokinetics

It’s known that the pharmacokinetics of structurally related synthetic cannabinoids should be carefully evaluated for determining the most adequate biomarker in toxicological analysis .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUQMXDVXOQIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/no-structure.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2768474.png)

![6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2768478.png)

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2768484.png)

![N-(4-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2768485.png)

![4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2768486.png)

![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2768487.png)